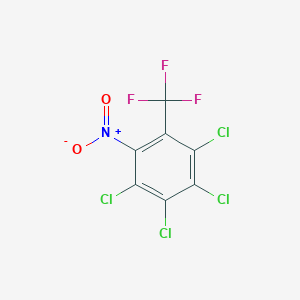![molecular formula C19H12F12O3 B6312590 1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol CAS No. 1357625-86-5](/img/structure/B6312590.png)
1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol, also known as 3,5-bis(trifluoromethyl)phenoxypropan-2-ol (BTPPO), is a trifluoromethylated phenoxypropanol compound used in various scientific research applications. BTPPO is a versatile molecule with a wide range of applications, including medicinal chemistry, drug design, and synthetic organic chemistry. BTPPO has been studied extensively due to its unique chemical structure, which allows it to interact with a variety of biological targets.
科学的研究の応用
BTPPO has been used in a variety of scientific research applications, including medicinal chemistry, drug design, and synthetic organic chemistry. In medicinal chemistry, BTPPO has been used to synthesize a variety of drugs, including antifungal agents, anti-inflammatory agents, and anti-cancer agents. In drug design, BTPPO has been used to develop novel compounds with improved pharmacological properties. In synthetic organic chemistry, BTPPO has been used to synthesize a variety of organic compounds, such as polymers and dyes.
作用機序
BTPPO has been found to interact with a variety of biological targets, including enzymes, receptors, and proteins. BTPPO has been shown to act as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. BTPPO has also been found to interact with the estrogen receptor, which is involved in the regulation of female reproductive functions. BTPPO has also been shown to interact with a variety of proteins, including the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
BTPPO has been found to have a variety of biochemical and physiological effects. BTPPO has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. BTPPO has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. BTPPO has also been found to interact with the estrogen receptor, which is involved in the regulation of female reproductive functions. In addition, BTPPO has been found to interact with a variety of proteins, including the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
実験室実験の利点と制限
The use of BTPPO in scientific research applications has a number of advantages and limitations. One advantage of using BTPPO is that it is relatively easy to synthesize and can be produced in a short amount of time. Additionally, BTPPO is relatively stable and can be stored for long periods of time without degradation. However, BTPPO is a relatively expensive compound and is not widely available. Additionally, BTPPO is a relatively toxic compound and should be handled with caution in the laboratory.
将来の方向性
The use of BTPPO in scientific research applications is still in its early stages and there are a number of potential future directions for research. One potential direction is to investigate the potential therapeutic applications of BTPPO. Additionally, further research could be conducted to explore the potential of BTPPO as a drug delivery vehicle. Additionally, further research could be conducted to investigate the potential interactions of BTPPO with other biological targets. Finally, further research could be conducted to explore the potential of BTPPO as a reagent for the synthesis of other compounds.
合成法
BTPPO can be synthesized via a two-step process involving the condensation of 3,5-dichlorophenol and trifluoromethylbenzaldehyde. In the first step, the two reagents are heated together in an aqueous solution of sodium hydroxide. This reaction yields a trifluoromethylated phenoxypropanol intermediate, which is then reacted with sodium hydroxide in the second step to form BTPPO. The two-step process is relatively simple and can be completed in a short amount of time.
特性
IUPAC Name |
1,3-bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F12O3/c20-16(21,22)9-1-10(17(23,24)25)4-14(3-9)33-7-13(32)8-34-15-5-11(18(26,27)28)2-12(6-15)19(29,30)31/h1-6,13,32H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHNBALWPJYIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OCC(COC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)